molecular formula C8H5F3N2 B1387342 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1036027-54-9

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1387342
Key on ui cas rn: 1036027-54-9
M. Wt: 186.13 g/mol
InChI Key: KHAGHXUTEFDDOD-UHFFFAOYSA-N
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Patent
US08247421B2

Procedure details

To a stirred solution of potassium tert-butoxide (53.6 g, 479 mmol) in anhydrous NMP (200 mL) under a nitrogen atmosphere at 80° C. was added a solution of 5-trifluoromethyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (62 g, 239 mmol) in NMP (100 mL) at a rate to maintain the internal temperature below 100° C. After complete addition the reaction was deemed complete by LCMS. The reaction mixture was allowed to cool to room temperature and poured carefully into saturated brine (700 mL) cooled in an ice bath to 10° C. The precipitate that formed was aged for 45 min at this temperature and isolated by filtration through buchner funnel. The collected precipitate was stirred in ethyl acetate (1 litre) and water then filtered through celite to remove insoluble polymeric material and organic layer was separated. The aqueous layer was further extracted with ethyl acetate and the combined organic layers dried over magnesium sulfate and concentrated to give a brown solid which was triturated by stirring for an hour in hot heptane and then cooling before filtration, to afford 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine as a crystalline solid (26.38 g, 59% yield).
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]([F:23])([F:22])[C:9]1[CH:10]=[C:11]([C:16]#[C:17][Si](C)(C)C)[C:12]([NH2:15])=[N:13][CH:14]=1>CN1C(=O)CCC1.[Cl-].[Na+].O.C(OCC)(=O)C>[F:7][C:8]([F:23])([F:22])[C:9]1[CH:10]=[C:11]2[CH:16]=[CH:17][NH:15][C:12]2=[N:13][CH:14]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
53.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
62 g
Type
reactant
Smiles
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
brine
Quantity
700 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for an hour in hot heptane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 100° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 10° C
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
isolated by filtration through buchner funnel
FILTRATION
Type
FILTRATION
Details
water then filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove insoluble polymeric material and organic layer
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated
TEMPERATURE
Type
TEMPERATURE
Details
cooling before filtration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C=1C=C2C(=NC1)NC=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.38 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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